molecular formula C13H13NO5 B1394043 Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate CAS No. 1287217-65-5

Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate

Cat. No.: B1394043
CAS No.: 1287217-65-5
M. Wt: 263.25 g/mol
InChI Key: CMTWFSPPANTUHY-UHFFFAOYSA-N
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Description

Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate: is an organic compound with the molecular formula C13H13NO5 It is characterized by the presence of a cyclopropane ring, a nitrobenzoyl group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate typically involves the reaction of ethyl cyclopropanecarboxylate with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles such as amines or alcohols.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, alcohols, under basic or acidic conditions.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products Formed:

    Reduction: Ethyl 1-(4-Aminobenzoyl)cyclopropanecarboxylate.

    Substitution: Various substituted cyclopropanecarboxylates.

    Hydrolysis: 1-(4-Nitrobenzoyl)cyclopropanecarboxylic acid.

Scientific Research Applications

Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical reactions and methodologies.

    Biology: The compound is studied for its potential biological activities. Derivatives of this compound may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives could be used in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials. Its unique structural features make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The cyclopropane ring can also participate in various biochemical reactions, potentially leading to the formation of bioactive compounds. The molecular targets and pathways involved are specific to the biological context in which the compound is used.

Comparison with Similar Compounds

    Ethyl cyclopropanecarboxylate: Lacks the nitrobenzoyl group, making it less reactive in certain chemical reactions.

    1-(4-Nitrobenzoyl)cyclopropanecarboxylic acid: Lacks the ethyl ester group, which affects its solubility and reactivity.

    Ethyl 1-(4-Aminobenzoyl)cyclopropanecarboxylate: A reduction product of Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate, with different chemical and biological properties.

Uniqueness: this compound is unique due to the presence of both a nitrobenzoyl group and a cyclopropane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.

Properties

IUPAC Name

ethyl 1-(4-nitrobenzoyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c1-2-19-12(16)13(7-8-13)11(15)9-3-5-10(6-4-9)14(17)18/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMTWFSPPANTUHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 1-(4-Nitrobenzoyl)cyclopropanecarboxylate

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